3-(3,4,5-Trimethoxyphenyl)propanoic acid

Übersicht

Beschreibung

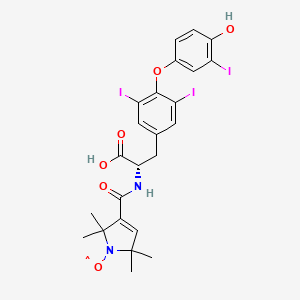

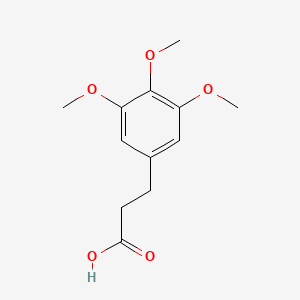

3-(3,4,5-Trimethoxyphenyl)propanoic acid is a monocarboxylic acid consisting of propionic acid having a 3,4,5-trimethoxyphenyl substituent at the 3-position . It is functionally related to propionic acid and is a conjugate acid of a 3,4,5-trimethoxydihydrocinnamate . This compound is a natural product found in Piper crassinervium, Piper longum, and Piper retrofractum .

Molecular Structure Analysis

The molecular formula of 3-(3,4,5-Trimethoxyphenyl)propanoic acid is C12H16O5 . The IUPAC name is 3-(3,4,5-trimethoxyphenyl)propanoic acid . The InChI is 1S/C12H16O5/c1-15-9-6-8 (4-5-11 (13)14)7-10 (16-2)12 (9)17-3/h6-7H,4-5H2,1-3H3, (H,13,14) . The Canonical SMILES is COC1=CC (=CC (=C1OC)OC)CCC (=O)O .Wissenschaftliche Forschungsanwendungen

Pharmacophore in Potent Agents

The Trimethoxyphenyl (TMP) group, which is present in “3-(3,4,5-Trimethoxyphenyl)propanoic acid”, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .

Anti-Cancer Effects

Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Anti-Fungal and Anti-Bacterial Properties

Select TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis .

Antiviral Activity

There have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .

Anti-Parasitic Agents

Compounds containing the TMP pharmacophore have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents .

Anti-Inflammatory, Anti-Alzheimer, Anti-Depressant, and Anti-Migraine Properties

These compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope .

Endogenous Metabolite

“3-(3,4,5-Trimethoxyphenyl)propanoic acid” is also an endogenous metabolite , which means it is naturally produced within an organism, tissue, or cell.

Presence in Herbal and Spices

This compound is found in herbs and spices, specifically in Piper longum (long pepper) and Piper retrofractum (Java long pepper) .

Safety and Hazards

This compound causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . It is also advised to wash face, hands, and any exposed skin thoroughly after handling .

Wirkmechanismus

Target of Action

3-(3,4,5-Trimethoxyphenyl)propanoic acid is known to inhibit several protein targets such as heat shock protein90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), vascular endothelial growth factor 2 (VEGFR2), P-glycoprotein (P-gp), platelet-activating factor (PAF), platelet-derived growth factor receptorβ, and cyclooxygenase 1 and 2 (COX-1 and COX-2) .

Mode of Action

For example, inhibition of Hsp90 can disrupt protein folding, while inhibition of TrxR can affect redox homeostasis .

Biochemical Pathways

The compound is likely to affect multiple biochemical pathways due to its broad range of protein targets. For instance, inhibition of COX-1 and COX-2 can affect the synthesis of prostaglandins, which are involved in inflammation and pain

Pharmacokinetics

As a carboxylic acid, it may undergo metabolism via conversion to a coenzyme a (coa) derivative, which is part of the usual metabolic pathway that carboxylic acids participate within in the human body .

Result of Action

The molecular and cellular effects of 3-(3,4,5-Trimethoxyphenyl)propanoic acid’s action depend on the specific targets and pathways affected. For example, inhibition of COX-1 and COX-2 can lead to reduced inflammation and pain . The compound has also been reported to exhibit anticonvulsant and sedative activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(3,4,5-Trimethoxyphenyl)propanoic acid. For instance, the compound is found in herbs and spices, and is a constituent of Piper longum (long pepper) and Piper retrofractum (Javanese long pepper) The presence of other compounds in these plants could potentially affect the bioavailability and efficacy of 3-(3,4,5-Trimethoxyphenyl)propanoic acid

Eigenschaften

IUPAC Name |

3-(3,4,5-trimethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c1-15-9-6-8(4-5-11(13)14)7-10(16-2)12(9)17-3/h6-7H,4-5H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCYXGVJUZBKJAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179842 | |

| Record name | 3,4,5-Trimethoxyhydrocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-(3,4,5-Trimethoxyphenyl)propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030254 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

3-(3,4,5-Trimethoxyphenyl)propanoic acid | |

CAS RN |

25173-72-2 | |

| Record name | 3-(3,4,5-Trimethoxyphenyl)propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25173-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trimethoxyhydrocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025173722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25173-72-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169988 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4,5-Trimethoxyhydrocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trimethoxyhydrocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.446 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(3,4,5-Trimethoxyphenyl)propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030254 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

102 - 103 °C | |

| Record name | 3-(3,4,5-Trimethoxyphenyl)propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030254 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main metabolic pathways of elemicin and isoelemicin in rats, and how does 3-(3,4,5-Trimethoxyphenyl)propionic acid fit into these pathways?

A1: Both elemicin and isoelemicin, naturally occurring compounds found in certain plants, are primarily metabolized through two pathways in rats: the cinnamoyl pathway and the epoxide-diol pathway []. 3-(3,4,5-Trimethoxyphenyl)propionic acid is a key metabolite produced via the cinnamoyl pathway for both compounds. In this pathway, the allyl or propenyl side chain undergoes oxidation, ultimately leading to the formation of 3-(3,4,5-Trimethoxyphenyl)propionic acid, which is then often found conjugated to glycine in the urine [].

Q2: Has 3-(3,4,5-Trimethoxyphenyl)propionic acid demonstrated any biological activity, and if so, what analytical techniques were used to study it?

A2: Yes, 3-(3,4,5-Trimethoxyphenyl)propionic acid has shown promising antileishmanial activity in vitro [, ]. Specifically, it demonstrated dose-dependent leishmanicidal effects against the promastigote form of Leishmania amazonensis []. This activity was studied using cell culture assays, where the viability of the parasites was monitored in the presence of varying concentrations of 3-(3,4,5-Trimethoxyphenyl)propionic acid. Additionally, researchers have developed highly sensitive monoclonal antibody-based gold immunochromatographic assays (GICA) for the detection and quantification of 3-(3,4,5-Trimethoxyphenyl)propionic acid in complex matrices like milk and honey [].

Q3: How is the structure of 3-(3,4,5-Trimethoxyphenyl)propionic acid related to its use in developing analytical tools?

A3: The structure of 3-(3,4,5-Trimethoxyphenyl)propionic acid has been exploited to develop highly sensitive monoclonal antibodies []. By synthesizing different haptens, which are small molecules that mimic a part of the target molecule's structure, researchers identified 3,4,5-Trimethoxyphenylacetic acid as the ideal hapten for eliciting antibodies with high specificity and sensitivity towards 3-(3,4,5-Trimethoxyphenyl)propionic acid []. These antibodies formed the basis for a gold immunochromatographic assay, highlighting how understanding and manipulating the compound's structure can lead to valuable analytical tools.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Chloro-phenyl)-2,5,6,7,8,9-hexahydro-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B1217275.png)

![5-(4-methoxyphenyl)-N-[(2R)-5-pyridin-3-ylpentan-2-yl]deca-2,4-dienamide](/img/structure/B1217278.png)

![2-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,6-dimethyl-5,7-dihydro-1H-indol-4-one](/img/structure/B1217283.png)